Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the 1,1-dioxide group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7-phenyl-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the parent thiazepane structure.
Substitution: The phenyl group and other positions on the thiazepane ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or interference with cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate: The parent compound without the 1,1-dioxide group.
1,2,4-Benzothiadiazine-1,1-dioxide: A related compound with a different ring structure but similar functional groups.
Thiazole derivatives: Compounds with a five-membered ring containing sulfur and nitrogen, showing diverse biological activities.
Uniqueness
Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to its seven-membered ring structure and the presence of both a phenyl group and a 1,1-dioxide functionality
Properties
IUPAC Name |
ethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-14(16)15-9-8-13(20(17,18)11-10-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINKPMJUDGYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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